(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-morpholinophenyl)methanone, or V-0219, is a small-molecule compound identified as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. This classification highlights its potential role in scientific research, particularly in studying and developing novel therapies for metabolic disorders like type-2 diabetes and obesity.
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-morpholinophenyl)methanone is a synthetic organic molecule characterized by its complex structure and potential pharmacological applications. It features a combination of a cyclopropyl group, a 1,2,4-oxadiazole ring, and piperidine and morpholine moieties, which contribute to its biological activity.
The compound falls under the category of organic compounds with potential pharmaceutical applications. It is classified based on its structural components and functional groups, which include:
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-morpholinophenyl)methanone typically involves multi-step organic reactions. Key methods may include:
The synthesis may require specific reagents and conditions to ensure high yields and purity. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to track reaction progress.
The molecular formula of the compound is , with a molecular weight of approximately 381.432 g/mol. The structure includes:
The compound's structural data can be represented in various forms including:
The compound may participate in various chemical reactions including:
Reactions involving this compound need careful control of conditions such as temperature, pH, and solvent choice to optimize yields and minimize side products.
The primary mechanism of action for this compound involves interaction with biological targets such as receptors or enzymes. Specifically, it has been identified as an inhibitor of Discoidin Domain Receptor 1 (DDR1).
Research indicates that the compound inhibits DDR1 phosphorylation, which is crucial for regulating cell growth and migration processes. This inhibition can lead to therapeutic effects in conditions characterized by excessive fibrosis or abnormal cell proliferation.
While specific physical properties such as melting point and boiling point are not always available for novel compounds, general characteristics include:
Chemical properties include solubility in organic solvents and stability under various conditions (e.g., temperature variations). The compound's reactivity profile would depend on its functional groups and molecular structure.
This compound has potential applications in medicinal chemistry due to its ability to modulate biological pathways through DDR1 inhibition. It may be explored for:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: